高马洛苷D

描述

Synthesis Analysis

The synthesis of compounds related to Homaloside D, such as Merremoside D, has been achieved through a de novo asymmetric synthesis process. This process involved using asymmetric catalysis to selectively install stereocenters in the final compounds from commercially available achiral starting materials. The synthesis of the purported structure of Merremoside D required 22 longest linear steps (Sharif et al., 2014).

Molecular Structure Analysis

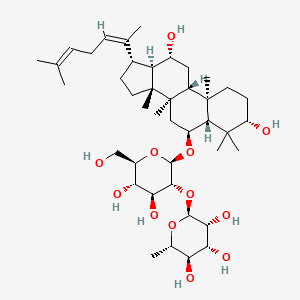

The structure of Homaloside D was elucidated using chemical and NMR spectroscopic techniques, including COLOC, FLOCK, and selective INEPT methods. Homaloside D has been identified as 1-(1'-hydroxy-6'-oxocyclohex-2'-ene-carboxymethyl)-5-hydroxyphenyl-6''-O-benzoyl-beta-D-glucopyranoside (Ekabo et al., 1993).

科学研究应用

抗疟疾剂

高马洛苷D已被鉴定为一种抗疟疾剂。 它对恶性疟原虫(导致最严重疟疾形式的寄生虫)表现出活性,IC50为20 μM {svg_1}.

植物化学研究

This compound是植物锡兰高马瘤(Homalium zeylanicum)中被鉴定和分离出来的植物成分之一 {svg_2}. 这种植物属于大风子科,原产于印度南部和斯里兰卡 {svg_3}. 该植物在传统医学中被用于治疗各种疾病,this compound的存在有助于其药用特性 {svg_4}.

传统医学

含有this compound的植物锡兰高马瘤(Homalium zeylanicum)在传统医学中被用于治疗糖尿病、风湿病和伤口愈合等疾病 {svg_5}. This compound和其他植物成分的存在有助于这些治疗效果 {svg_6}.

抗癌研究

对另一种含有this compound的植物物种狭叶高马瘤(Homalium stenophyllum)的茎进行植物化学研究,导致了对该化合物对人类癌细胞系的细胞毒性的评估 {svg_7}. 这表明this compound在抗癌研究中的潜在应用 {svg_8}.

生物活性化合物研究

This compound与从狭叶高马瘤(Homalium stenophyllum)中分离出来的其他化合物一起,一直是正在进行的结构多样化和生物活性化合物研究的一部分 {svg_9}. 这些研究旨在了解这些化合物的结构和功能,为天然产物化学领域做出贡献 {svg_10}.

抗糖尿病活性

对含有this compound的植物锡兰高马瘤(Homalium zeylanicum)的抗糖尿病活性进行了体外和体内研究 {svg_11}. 植物中this compound和其他化合物的存在有助于其抗糖尿病作用 {svg_12}.

安全和危害

According to the Material Safety Data Sheet, in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If Homaloside D comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .

作用机制

Target of Action

Homaloside D is an antiplasmodial agent . Its primary target is the Plasmodium falciparum , a parasite responsible for the most severe form of human malaria . The compound interacts with this parasite, inhibiting its growth and proliferation .

Mode of Action

It is known that the compound has an inhibitory effect on the parasite, with an ic50 of 20 μm (11 μg/ml) . This suggests that Homaloside D may interfere with essential biological processes of the parasite, leading to its inhibition.

Biochemical Pathways

It is known that the compound has a significant impact on the life cycle of plasmodium falciparum

Result of Action

The primary result of Homaloside D’s action is the inhibition of Plasmodium falciparum growth and proliferation . This leads to a decrease in the severity of malaria symptoms in individuals infected with this parasite.

属性

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZFLDUSZYAGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of homaloside D and where has it been discovered?

A1: Homaloside D is a phenolic glycoside characterized by the following structural features:

- A gentisyl alcohol moiety (2-(hydroxymethyl)benzene-1,4-diol) esterified by 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid. []

- A glucose molecule attached to the gentisyl alcohol moiety. []

Q2: How was the structure of homaloside D elucidated?

A2: The structural determination of homaloside D was achieved through a combination of chemical analyses and Nuclear Magnetic Resonance (NMR) spectroscopic techniques. [] The researchers utilized various NMR experiments, including COLOC (Correlation spectroscopy via Long-Range Coupling), FLOCK (Fast Locking Technique), and selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to establish the connectivity and stereochemistry of the molecule. [] These experiments provided crucial information about the through-bond and through-space interactions between atoms within the molecule, allowing for the complete characterization of homaloside D.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-phenoxypropanamide](/img/no-structure.png)